Cyclohexylphosphoramidic dichloride

Description

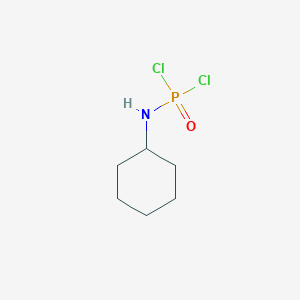

Cyclohexylphosphoramidic dichloride (theoretical IUPAC name: this compound) is an organophosphorus compound characterized by a phosphorus atom bonded to a cyclohexyl group, two chlorine atoms, and an amide group. These compounds are typically reactive due to the electrophilic phosphorus center and labile chlorine atoms, enabling nucleophilic substitution reactions to form derivatives for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

N-dichlorophosphorylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFRHOUYTVNNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylphosphoramidic dichloride can be synthesized through the reaction of cyclohexylamine with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions, often in the presence of a solvent such as dichloromethane. The general reaction scheme is as follows:

Cyclohexylamine+Phosphorus Oxychloride→Cyclohexylphosphoramidic Dichloride+HCl

The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylphosphoramidic dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding phosphoramidates and phosphoramidines.

Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylphosphoramidic acid and hydrochloric acid.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like alcohols or amines in the presence of a base such as triethylamine.

Hydrolysis: Occurs readily in aqueous environments or with the addition of water.

Major Products:

Substitution Reactions: Yield cyclohexylphosphoramidates or phosphoramidines.

Hydrolysis: Produces cyclohexylphosphoramidic acid and hydrochloric acid.

Scientific Research Applications

Cyclohexylphosphoramidic dichloride has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphoramidate prodrugs.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexylphosphoramidic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphoramidate or phosphoramidine derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the chloride ions are displaced by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclohexylphosphoramidic Dichloride and Analogues

| Compound Name | Molecular Formula | CAS RN | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound* | C₆H₁₂Cl₂NOP | N/A | Cyclohexyl, amide, Cl₂ | High (amide stabilizes P-center) |

| Diethylphosphoramidic dichloride | C₄H₁₀Cl₂NOP | 1498-54-0 | Diethyl, amide, Cl₂ | Moderate (steric hindrance low) |

| Diisopropylphosphoramidic dichloride | C₆H₁₄Cl₂NOP | 40881-98-9 | Diisopropyl, amide, Cl₂ | Low (high steric hindrance) |

| Ethylphosphonic dichloride | C₂H₅Cl₂OP | 1066-50-8 | Ethyl, Cl₂, P=O | Very high (electron-withdrawing O) |

| Ethylphosphonous dichloride | C₂H₅Cl₂P | 1498-40-4 | Ethyl, Cl₂, P(III) | Extreme (P(III) is highly reactive) |

Reactivity and Functional Differences

- However, the amide group may stabilize the phosphorus center, balancing reactivity .

- Diethylphosphoramidic Dichloride : Lower steric hindrance allows faster reactions with nucleophiles like amines or alcohols, making it a preferred intermediate in drug synthesis (e.g., cyclophosphamide analogs) .

- Ethylphosphonic Dichloride : The electron-withdrawing P=O group enhances electrophilicity, enabling rapid hydrolysis and use in flame retardants or surfactants .

- Ethylphosphonous Dichloride: As a P(III) compound, it is highly reactive toward oxidation and nucleophiles, often employed in catalytic systems or as a precursor to phosphonates .

Key Research Findings and Trends

- Reactivity Trends : Smaller alkyl substituents (e.g., ethyl) enhance reactivity, while bulky groups (e.g., cyclohexyl, isopropyl) reduce reaction rates but improve product stability .

- Toxicological Profiles : Phosphoramidic dichlorides generally require careful handling due to toxicity (e.g., respiratory irritants), though cyclohexyl derivatives may exhibit lower volatility compared to ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.